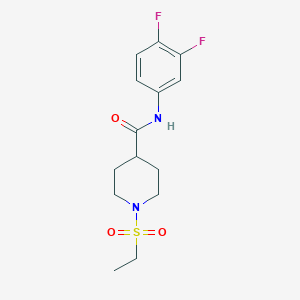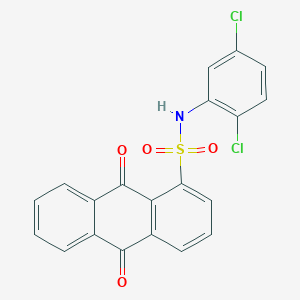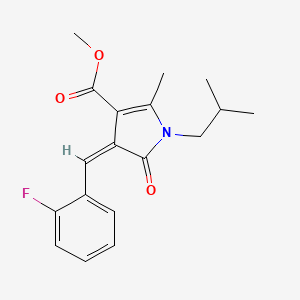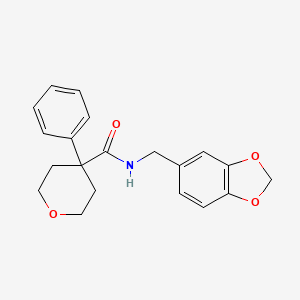![molecular formula C25H26N2O4S B5125668 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide, also known as NSC 745887, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. In
Mécanisme D'action
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 is a small molecule inhibitor that targets the protein kinase CK2. CK2 is an important regulator of cell growth and survival, and is overexpressed in many types of cancer cells. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 binds to the ATP-binding site of CK2 and inhibits its activity. This leads to a decrease in cell growth and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 has been shown to have several biochemical and physiological effects. It inhibits CK2 activity, which leads to a decrease in cell growth and an increase in apoptosis in cancer cells. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in preclinical models. However, there are also limitations to using N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887. One area of research is to further elucidate its mechanism of action. This will help to better understand how it inhibits CK2 activity and how it induces apoptosis in cancer cells. Another area of research is to optimize the synthesis method to produce higher yields of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 with improved solubility. In addition, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 could be tested in combination with other cancer therapies to determine if it has synergistic effects. Finally, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 could be tested in clinical trials to determine its efficacy and safety in humans.
Méthodes De Synthèse
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 can be synthesized through a multi-step process that involves the reaction of 2-phenoxybenzoic acid with thionyl chloride to form 2-phenoxybenzoyl chloride. This intermediate is then reacted with cyclohexylamine and sodium sulfite to form the final product, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887. The synthesis method has been optimized to produce high yields of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 with high purity.
Applications De Recherche Scientifique
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide 745887 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been tested in preclinical models and has shown promising results in reducing tumor growth.
Propriétés
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c28-25(23-13-7-8-14-24(23)31-21-11-5-2-6-12-21)26-19-15-17-22(18-16-19)32(29,30)27-20-9-3-1-4-10-20/h2,5-8,11-18,20,27H,1,3-4,9-10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTRFTGDWKBBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)
![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)

![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)


![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)

![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)
![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)